molecular formula C13H11N3OS B2592558 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 298208-04-5

3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2592558
CAS No.: 298208-04-5
M. Wt: 257.31
InChI Key: VVSKDXYXODKZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 298208-04-5) is a high-purity chemical reagent for research purposes. This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold recognized as a crucial structural motif in medicinal chemistry due to its versatile pharmacological profile . Researchers are increasingly exploring thieno[2,3-d]pyrimidine derivatives for their significant potential in anticancer and anti-proliferative applications . Scientific studies indicate that such compounds can act as effective target-oriented anticancer agents by triggering programmed cell death, such as apoptosis, in cancer cells, thereby helping to circumvent prevalent drug resistance mechanisms . Specifically, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have demonstrated promising anti-proliferative effects in studies against human breast cancer cell lines, including MCF-7 and the highly aggressive MDA-MB-231, by inducing cell cycle arrest . Beyond oncology research, the thieno[2,3-d]pyrimidine core is also under investigation for its inhibitory activity against other targets, such as atypical Protein Kinase C (aPKC), which plays a role in pathways governing vascular permeability and inflammation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-2-4-9(5-3-8)10-6-18-12-11(10)13(17)16(14)7-15-12/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSKDXYXODKZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with 4-methylbenzaldehyde and a suitable nitrile source under acidic or basic conditions to form the thienopyrimidine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits potential anticancer properties. It has been shown to inhibit certain enzymes involved in cell proliferation, making it a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial activity. Studies suggest that it may be effective against various bacterial strains, highlighting its potential as an antimicrobial agent .
  • Antitubercular Activity : There is ongoing research into the use of this compound as an antitubercular agent, with preliminary findings suggesting efficacy against Mycobacterium tuberculosis.

Biological Studies

  • Mechanism of Action : The mechanism by which 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects involves interactions with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overexpressed in cancer cells .
  • In Vitro Studies : In vitro studies have demonstrated the compound's ability to induce cell cycle arrest in cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Material Science Applications

  • Synthesis of Novel Compounds : As a building block for synthesizing more complex heterocyclic compounds, 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one serves as a precursor in the development of new materials with specific electronic or optical properties .
  • Hybrid Compounds : The compound has been utilized to create hybrid materials that combine various pharmacophores, enhancing their biological activities and potential applications in drug discovery .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Benzyl Groups : The 4-methylphenyl group in the target compound offers moderate lipophilicity compared to the bulkier benzyl group in Barbadin, which enhances β-arrestin binding .
  • Amino Group Position: The 3-amino group is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets like VEGFR-2 or melanin synthesis enzymes .

Key Findings :

  • Anticancer Activity: The target compound’s 4-methylphenyl group may reduce cytotoxicity compared to the 5,6-dimethyl derivative, which shows superior activity against melanoma cells .
  • Melanin Modulation : Unlike tricyclic amide derivatives with azepine fragments, the target compound lacks this moiety, likely limiting its melanin-enhancing effects .
  • Antibacterial vs.

Biological Activity

3-Amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and possible mechanisms of action.

  • Chemical Formula : C13H11N3OS
  • Molecular Weight : 257.31 g/mol
  • CAS Number : 298208-04-5

The compound belongs to the thienopyrimidine class, which has been associated with various biological activities, particularly in inhibiting protein kinases. Protein kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth and proliferation.

Cytotoxicity and Antiproliferative Activity

Several studies have explored the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. For instance, a study demonstrated that compounds similar to 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibited significant antiproliferative effects on breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the low nanomolar range .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
3-Amino-5-(4-methylphenyl)...MCF-79.1
MDA-MB-23128.0
Other ThienopyrimidinesMCF-7<50
MDA-MB-231<50

These findings suggest that the thienopyrimidine scaffold can be optimized for enhanced activity against specific cancer types.

Case Studies

  • Antitumor Activity : In a preclinical study, derivatives of thienopyrimidines were tested for their ability to inhibit tumor growth in vivo using human fibrosarcoma models. The most active derivatives showed promising results with significant tumor reduction compared to control groups .
  • Protein Kinase Inhibition : Another study highlighted the ability of certain thieno[2,3-d]pyrimidines to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are critical in angiogenesis and tumor growth. The most potent compound exhibited an IC50 value of 3 nM against these targets .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of thienopyrimidine derivatives are crucial for their development as therapeutic agents. Studies suggest that many compounds in this class have favorable pharmacokinetic profiles, including good solubility and metabolic stability. Moreover, preliminary cytotoxicity tests indicate that these compounds exhibit lower toxicity toward normal cell lines compared to cancerous ones, suggesting a potentially safer therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of 2-amino-3-cyanothiophene derivatives. A widely used method involves refluxing 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile with formic acid for 16–18 hours, yielding ~85% product . Alternative routes include:

  • Hewald reaction : Cyclization of ketones with ethyl 2-cyanoacetate to form 2-aminothiophene intermediates, followed by reflux in formamide .
  • Vilsmeier-Haack reagent (DMF-POCl₃) : Efficient one-pot synthesis at room temperature or under reflux, achieving yields >70% .

Q. Key variables affecting yield :

ConditionImpactReference
Reaction time (16–18 h)Prolonged heating ensures complete cyclization
Solvent (formic acid)Acts as both solvent and carbonyl source for ring closure
Nucleophilic substitutionUse of NaHS or NaHSe for thione/selenone derivatives alters reactivity

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

Core techniques :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 4-methylphenyl) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 298.08 for C₁₃H₁₁N₃OS) .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., 4-oxo vs. 4-thione configurations) .

Q. Common pitfalls :

  • Overlapping signals in NMR due to tautomerism (e.g., keto-enol forms). Use DMSO-d₆ as a solvent to stabilize the 4-oxo tautomer .
  • Discrepancies in melting points (e.g., 205–208°C vs. 216–218°C) may indicate polymorphic forms or impurities; recrystallize from ethanol/water .

Q. What biological targets are associated with this compound, and how is activity assessed in vitro?

The compound exhibits antiproliferative activity via kinase inhibition (e.g., VEGFR-2) and DNA intercalation. Standard assays include:

  • MTT assay : IC₅₀ values against cancer cell lines (e.g., 12.4 µM in HepG2) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., 85% inhibition of VEGFR-2 at 10 µM) .

Q. Key structural determinants :

ModificationImpact on ActivityReference
4-Oxo groupEnhances hydrogen bonding with kinase hinge
4-Methylphenyl substitutionImproves lipophilicity and cell permeability

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or scalability issues?

Strategies :

  • Microwave-assisted synthesis : Reduces reaction time from 18 hours to 30 minutes, improving yield by 15% .
  • POCl₃ catalysis : One-step, solvent-free methods achieve >90% purity .
  • Flow chemistry : Enables continuous production with reduced byproducts .

Q. Data contradiction example :

  • Formic acid vs. formamide : While formic acid gives higher yields (85%), formamide reduces side reactions in sensitive substrates .

Q. What computational approaches validate the compound’s mechanism of action, and how do docking studies inform SAR?

Methods :

  • Molecular docking (OpenEye Software) : Identifies binding poses in VEGFR-2’s hinge region (Glue B score: −8.2 kcal/mol) .
  • MD simulations (GROMACS) : Confirms stability of the 4-oxo group in the ATP-binding pocket over 100 ns .

Q. SAR insights :

  • Hydrophobic tail modifications : Bulky substituents (e.g., 3,5-dimethoxyphenyl) improve affinity by occupying allosteric pockets .
  • Thione substitution : Reduces activity due to weaker hydrogen bonding .

Q. How do structural modifications impact metabolic stability and toxicity profiles?

Key findings :

  • Cyclopentyl vs. phenyl rings : Cyclopentyl derivatives show 3x higher microsomal stability (t₁/₂ = 45 min vs. 15 min) .
  • 3-Amino group : Prone to oxidation; N-acylation reduces CYP450-mediated degradation .

Q. Toxicity mitigation :

  • LogP optimization : Maintain LogP <3.5 to avoid hepatotoxicity (e.g., 3.1 for parent compound) .

Q. How are contradictions in biological data (e.g., variable IC₅₀ values) resolved across studies?

Factors causing variability :

  • Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) shows 5x higher sensitivity than MCF-7 .
  • Assay conditions : Serum-free media increases potency by reducing protein binding .

Q. Resolution strategies :

  • Standardized protocols : Use identical cell passage numbers and incubation times (e.g., 72 h for MTT) .
  • Dose-response curves : Report IC₅₀ with 95% confidence intervals .

Q. What novel derivatives show promise in overcoming resistance mechanisms?

Emerging derivatives :

DerivativeActivity ImprovementMechanismReference
5-(2-Fluorophenyl)-analog4x lower IC₅₀Enhanced ATP-pocket occupancy
6-Ethyl-2-[(2-chlorophenyl)sulfanyl]-analogOvercomes efflux pumpsP-gp inhibition

Q. Synthetic routes :

  • Lawsesson’s reagent : Introduces selenone groups, improving redox-mediated cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.